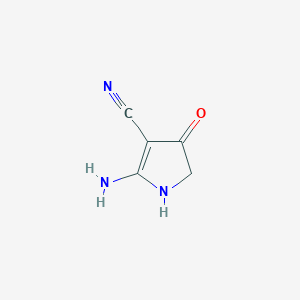![molecular formula C7H12ClNO2 B7817842 Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B7817842.png)
Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S)-2-azabicyclo[310]hexane-1-carboxylate hydrochloride is a synthetic organic compound known for its complex bicyclic structure It features a rigid azabicyclohexane framework, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common route includes the cyclization of N-protected amino alcohol derivatives under acidic or basic conditions. The reaction conditions must be carefully controlled to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthetic methods. Advanced techniques like continuous flow synthesis may be used to achieve high yields and purity. The process often includes purification steps like recrystallization or chromatography to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride can undergo oxidation reactions, which often involve the use of reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides, thiols, or amines replace certain substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogenation catalysts (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, thiols, amines
Major Products Formed: The reactions result in various products depending on the conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is studied for its potential as a building block in the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products.
Medicine: In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its rigid bicyclic structure may provide specific binding interactions with biological targets, making it a candidate for drug development.
Industry: Industrially, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The rigid bicyclic structure allows for specific spatial orientation, which can enhance binding affinity to certain molecular targets.
Comparaison Avec Des Composés Similaires
Methyl (1S)-2-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
Ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Methyl (1S)-2-azabicyclo[3.1.0]heptane-1-carboxylate hydrochloride
Uniqueness: Compared to its analogs, Methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride stands out due to its specific stereochemistry and substituent positions, which contribute to its unique reactivity and potential applications. Its specific rigid structure may offer distinct advantages in binding specificity and stability in various chemical and biological environments.
Propriétés
IUPAC Name |
methyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5?,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFQRYMWXVTYRO-CRSWKAPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC1CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
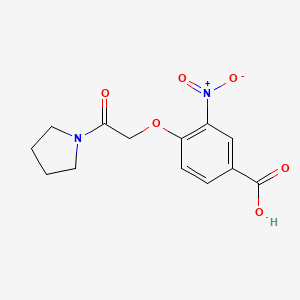
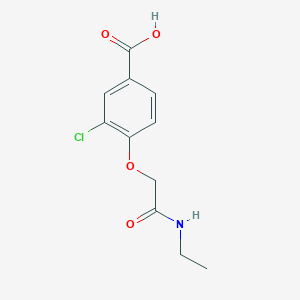


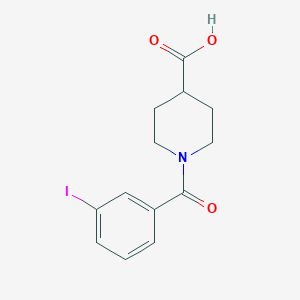

![2-{[4-(Methoxycarbonyl)benzyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B7817816.png)
![(3R,7aS)-3-phenyl-1,7a-dihydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B7817823.png)

![(1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride](/img/structure/B7817833.png)
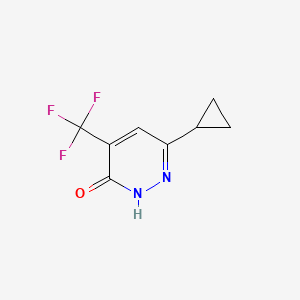
![5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-2,4-diamine](/img/structure/B7817858.png)
![2-amino-4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7817874.png)
